molecular formula C11H11F3N2O B8748653 N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine CAS No. 65687-00-5

N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No. B8748653
CAS RN: 65687-00-5
M. Wt: 244.21 g/mol
InChI Key: FYSRTGQDTZCAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

65687-00-5

Product Name

N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

N-(2,2,2-trifluoro-1-phenylethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)9(8-4-2-1-3-5-8)16-10-15-6-7-17-10/h1-5,9H,6-7H2,(H,15,16)

InChI Key

FYSRTGQDTZCAFG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.6 g of N-(α-phenyl trifluoroethyl) N'-(β-Chloroethyl) Urea are suspended in 60 ml water, then 4.3 ml triethylamine are added and the whole mixture is heated to reflux under stirring for 30 mn. The reaction mixture is let to revert to about 20°, the precipitate is separated which is dried, washed with water until the washings are neutral and dried under vacuum--6.3 g 2-[α-(trifluoromethyl) benzylamino] oxazoline are obtained i.e. a yield of 95%. For analytical purpose the compound is recrystallized from isopropanol with a yield of 73%. The analytical sample melts at 162°-168° (sublim).
Name
N-(α-phenyl trifluoroethyl) N'-(β-Chloroethyl) Urea
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

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